molecular formula C15H13B B1528355 4-Bromo-9,9-dimethyl-9H-fluorene CAS No. 942615-32-9

4-Bromo-9,9-dimethyl-9H-fluorene

Cat. No. B1528355
CAS RN: 942615-32-9
M. Wt: 273.17 g/mol
InChI Key: SXOUNESKHJIXNK-UHFFFAOYSA-N
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Description

4-Bromo-9,9-dimethyl-9H-fluorene is a chemical compound with the molecular formula C15H13Br . It appears as a colorless or pale yellow crystal . This compound is a popular synthetic precursor for OLED materials and is also used to make devices that efficiently emit a deep blue color .


Synthesis Analysis

The synthesis of 4-Bromo-9,9-dimethyl-9H-fluorene can be achieved through bromination of 9,9-dimethylfluorene . The key intermediate, 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene, can be obtained from 2-bromo-9-fluorenone through Grignard reaction, Et3SiH/BF3 reduction, or direct arylation .


Molecular Structure Analysis

The molecular structure of 4-Bromo-9,9-dimethyl-9H-fluorene consists of a fluorene core with a bromine atom at the 4-position and two methyl groups at the 9-position . The molecular weight is 273.17 g/mol .


Physical And Chemical Properties Analysis

4-Bromo-9,9-dimethyl-9H-fluorene has a density of 1.3±0.1 g/cm3, a boiling point of 352.9±21.0 °C at 760 mmHg, and a flash point of 165.1±16.5 °C . It has no H-bond acceptors or donors, and no freely rotating bonds . Its LogP value is 5.97, indicating its lipophilic nature .

Scientific Research Applications

Fluorescence Sensing Applications

4-Bromo-9,9-dimethyl-9H-fluorene derivatives have been explored for their potential in fluorescence sensing. A study by Han et al. (2020) demonstrated that compounds derived from 4-Bromo-9,9-dimethyl-9H-fluorene, such as 4-(4-(7-bromo-9, 9-dimethyl-fluoren-2-yl) phenyl) pyridine, can be used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids like L-arginine. These compounds exhibit high sensitivity and selectivity, making them useful for various analytical applications (Han et al., 2020).

Material Science and Organic Electronics

In material science, particularly in the context of organic electronics, fluorene derivatives like 9,9-dimethyl-9H-fluoren-2-ylboronic acid are important intermediates. Bai Xue-feng (2013) discussed the synthesis of this compound, which is crucial for producing OLED materials. This highlights the role of such fluorene derivatives in advancing the development of new electronic devices (Bai Xue-feng, 2013).

Biomedical Applications

In the biomedical field, derivatives of 4-Bromo-9,9-dimethyl-9H-fluorene show potential for cell labeling and sensing organic molecules. Xu et al. (2012) synthesized bromide-bearing conjugated fluorene copolymers, which can self-assemble into fluorescent nanoparticles. These nanoparticles, due to their low cytotoxicity and fluorescence properties, are suitable for applications like cell labeling (Xu et al., 2012).

Chemical Synthesis

The versatility of 4-Bromo-9,9-dimethyl-9H-fluorene in chemical synthesis is also noteworthy. Padhy et al. (2000) explored its reaction with other compounds, demonstrating its utility in producing various chemical structures, which could have implications in further synthetic applications (Padhy et al., 2000).

Safety and Hazards

The safety data sheet for 4-Bromo-9,9-dimethyl-9H-fluorene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Future Directions

4-Bromo-9,9-dimethyl-9H-fluorene has a promising future in the field of organic light-emitting diodes (OLEDs) . Its research and development are ongoing due to its broad application prospects in the field of organic optoelectronics .

properties

IUPAC Name

4-bromo-9,9-dimethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br/c1-15(2)11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOUNESKHJIXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC=CC=C31)C(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731214
Record name 4-Bromo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-9,9-dimethyl-9H-fluorene

CAS RN

942615-32-9
Record name 4-Bromo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-9,9-dimethyl-9H-fluorene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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